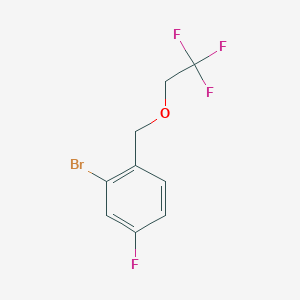
propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Descripción general
Descripción
“Propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS Number: 1250348-88-9 . It has a molecular weight of 224.26 and its IUPAC name is isopropyl (4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate . The compound is typically stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for “propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is 1S/C11H16N2O3/c1-7(2)16-11(15)5-13-9(4)10(6-14)8(3)12-13/h6-7H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Antileishmanial Activity
Pyrazole derivatives have been identified as potent antileishmanial agents. The compound could be synthesized and evaluated against Leishmania aethiopica clinical isolates. Superior antipromastigote activity has been observed in similar compounds, indicating that this derivative may also exhibit significant antileishmanial properties .
Antimalarial Potential
In vivo studies on pyrazole derivatives have shown promising results against Plasmodium berghei infected mice. This suggests that propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate could be explored for its antimalarial effects, potentially leading to the development of new antimalarial drugs .
Molecular Docking Studies
Molecular docking can be used to predict the interaction between a compound and a target protein. For pyrazole derivatives, docking studies have justified their antileishmanial activity. This compound could be subjected to similar molecular docking studies to understand its binding efficiency and mechanism of action .
Synthesis of Bioactive Molecules
The pyrazole ring serves as a versatile scaffold for the synthesis of various bioactive molecules. This compound could be used as an intermediate in the synthesis of more complex structures with potential biological activities .
Photophysical Properties
Pyrazole derivatives exhibit exceptional photophysical properties. Research into the photophysical properties of propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate could lead to applications in material science, particularly in the development of new photonic materials .
Anti-tubercular Activity
Compounds containing pyrazole and imidazole rings have shown potent anti-tubercular activity against Mycobacterium tuberculosis . This suggests that the compound could also be evaluated for its potential to treat tuberculosis .
Propiedades
IUPAC Name |
propan-2-yl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7(2)16-11(15)5-13-9(4)10(6-14)8(3)12-13/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPMFDTWRVXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



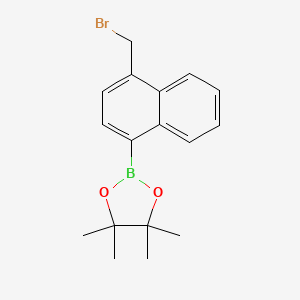
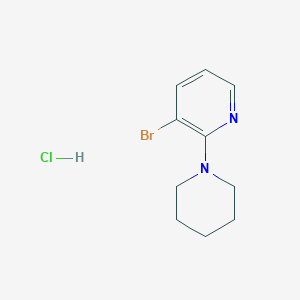
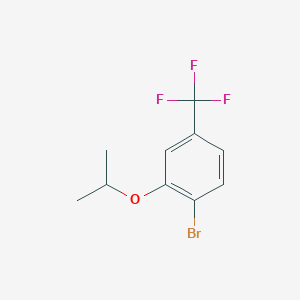
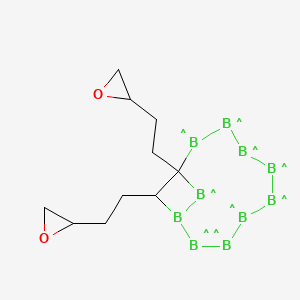
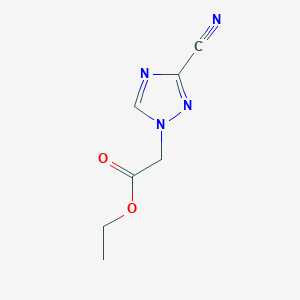
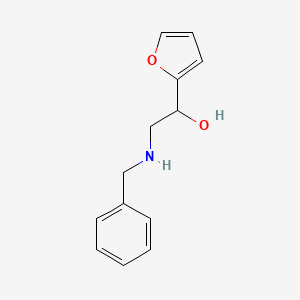
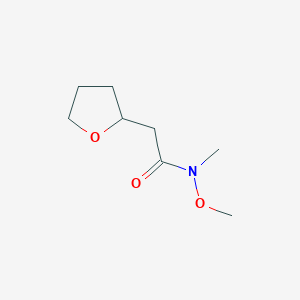

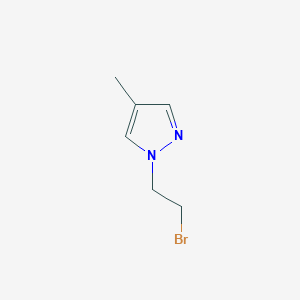
![[3-Methyl-4-(methylsulfanyl)phenyl]methanamine](/img/structure/B1527209.png)
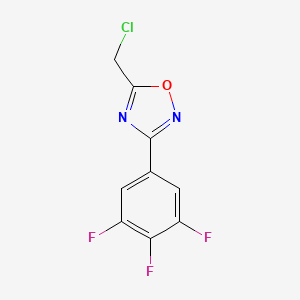
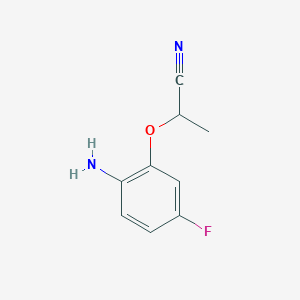
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)
